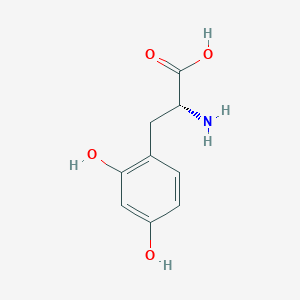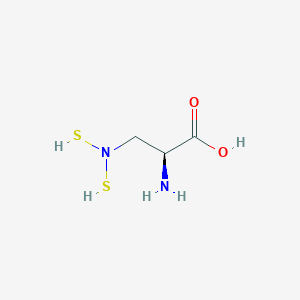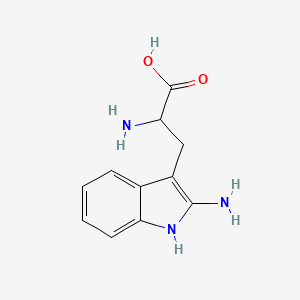
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid is a tyrosine derivative.
Aplicaciones Científicas De Investigación
Chemo-Enzymatic Synthesis and Stereochemistry
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid has been explored in the field of chemo-enzymatic synthesis. Baba et al. (2018) studied the structural and stereochemical characterization of diastereomers derived from a related compound, focusing on their synthesis and degradation kinetics (Baba et al., 2018).
Antioxidant and Anti-inflammatory Properties
Ren et al. (2021) identified new phenolic compounds, including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, from Eucommia ulmoides Oliv. leaves. These compounds exhibited anti-inflammatory activities (Ren et al., 2021).
Computational Peptidology
Flores-Holguín et al. (2019) used conceptual density functional theory in computational peptidology to study molecules including derivatives of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for their antifungal properties (Flores-Holguín et al., 2019).
Therapeutic Applications in Central Nervous System Diseases
Bizzarri et al. (2015) reviewed the synthesis of L-DOPA derivatives and their application in central nervous system diseases, highlighting the biological effect of L-DOPA, a form of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid (Bizzarri et al., 2015).
Synthesis and Crystal Structure Analysis
Chen et al. (2016) synthesized a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid for improved chemical stability and liposolubility, analyzing its crystal structure and stereochemistry (Chen et al., 2016).
Functional Modification in Polymer Science
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with a compound including (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, enhancing the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).
Synthesis and Evaluation of Bioactivity
Subudhi and Sahoo (2011) synthesized compounds including a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Application in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of biocatalysis in drug metabolism, preparing mammalian metabolites of a drug involving a derivative of (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid using Actinoplanes missouriensis (Zmijewski et al., 2006).
Propiedades
Peso molecular |
197.19 |
|---|---|
Nombre IUPAC |
(2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m1/s1 |
SMILES |
C1=CC(=C(C=C1O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





